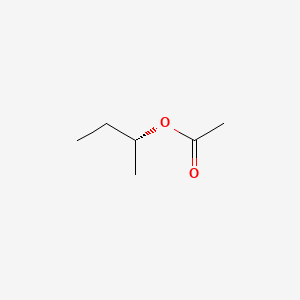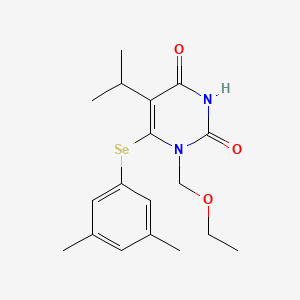
2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)seleno)-1-(ethoxymethyl)-5-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)seleno)-1-(ethoxymethyl)-5-(1-methylethyl)- is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidinedione core with several functional groups, including a seleno group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)seleno)-1-(ethoxymethyl)-5-(1-methylethyl)- typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinedione core, followed by the introduction of the seleno group and other substituents under controlled conditions. Common reagents used in these reactions include selenophene derivatives, ethoxymethylating agents, and isopropylating agents. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing safety measures for handling seleno compounds. The use of continuous flow reactors and automated systems can enhance efficiency and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)seleno)-1-(ethoxymethyl)-5-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The seleno group can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the seleno group to a selenide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the seleno group or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the seleno group can yield selenoxide or selenone derivatives, while reduction can produce selenides. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)seleno)-1-(ethoxymethyl)-5-(1-methylethyl)- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)seleno)-1-(ethoxymethyl)-5-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The seleno group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)thio)-1-(ethoxymethyl)-5-(1-methylethyl)-
- 2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)amino)-1-(ethoxymethyl)-5-(1-methylethyl)-
- 2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)oxy)-1-(ethoxymethyl)-5-(1-methylethyl)-
Uniqueness
The uniqueness of 2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)seleno)-1-(ethoxymethyl)-5-(1-methylethyl)- lies in the presence of the seleno group, which imparts distinct chemical and biological properties compared to its sulfur, nitrogen, and oxygen analogs. The seleno group enhances the compound’s reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
172256-08-5 |
|---|---|
Molecular Formula |
C18H24N2O3Se |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
6-(3,5-dimethylphenyl)selanyl-1-(ethoxymethyl)-5-propan-2-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C18H24N2O3Se/c1-6-23-10-20-17(15(11(2)3)16(21)19-18(20)22)24-14-8-12(4)7-13(5)9-14/h7-9,11H,6,10H2,1-5H3,(H,19,21,22) |
InChI Key |
PPHWPFVJPJAXCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCN1C(=C(C(=O)NC1=O)C(C)C)[Se]C2=CC(=CC(=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


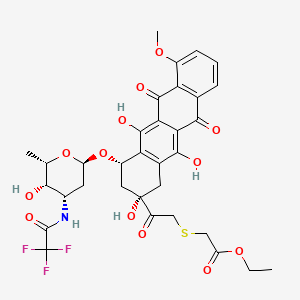

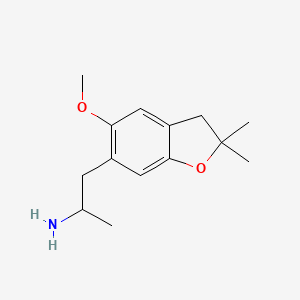
![N-[3-[(1R,5S)-6-ethyl-3-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-3-azabicyclo[3.1.0]hexan-6-yl]phenyl]methanesulfonamide;methanesulfonic acid](/img/structure/B12752822.png)
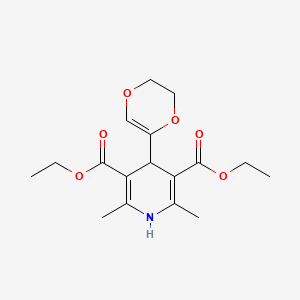
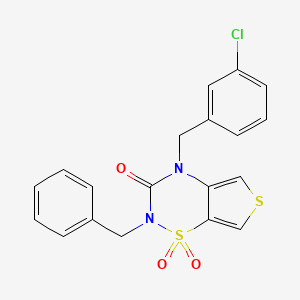
![Ethanesulfonic acid, 2-[bis(2-cyanoethyl)phosphino]-, sodium salt](/img/structure/B12752831.png)
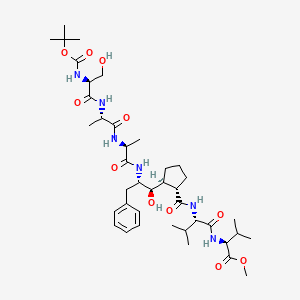
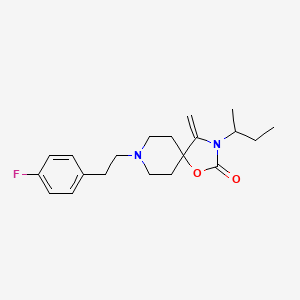
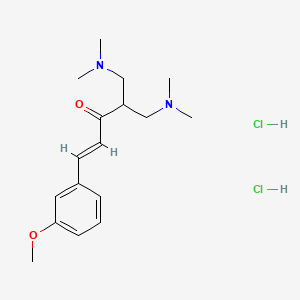

![2-amino-N-[4-amino-3-[3-amino-6-(ethylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide;carbonic acid](/img/structure/B12752851.png)
![lithium;2-[[3-(tert-butylamino)-3-oxopropyl]amino]ethylsulfanyl-hydroxyphosphinate](/img/structure/B12752859.png)
